molecular formula C18H28N2O4S B4394605 4-[2-(azepan-1-yl)-2-oxoethoxy]-N-butylbenzenesulfonamide

4-[2-(azepan-1-yl)-2-oxoethoxy]-N-butylbenzenesulfonamide

Cat. No.: B4394605
M. Wt: 368.5 g/mol
InChI Key: COVYIBMQQUVFDB-UHFFFAOYSA-N
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Description

4-[2-(azepan-1-yl)-2-oxoethoxy]-N-butylbenzenesulfonamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a sulfonamide group, which is a functional group commonly found in many pharmaceuticals and biologically active molecules.

Preparation Methods

The synthesis of 4-[2-(azepan-1-yl)-2-oxoethoxy]-N-butylbenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the azepane ring, followed by the introduction of the oxoethoxy group and the sulfonamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency .

Chemical Reactions Analysis

4-[2-(azepan-1-yl)-2-oxoethoxy]-N-butylbenzenesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

4-[2-(azepan-1-yl)-2-oxoethoxy]-N-butylbenzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2-(azepan-1-yl)-2-oxoethoxy]-N-butylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes or anticancer activity by targeting specific pathways involved in cell proliferation .

Comparison with Similar Compounds

4-[2-(azepan-1-yl)-2-oxoethoxy]-N-butylbenzenesulfonamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-[2-(azepan-1-yl)-2-oxoethoxy]-N-butylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O4S/c1-2-3-12-19-25(22,23)17-10-8-16(9-11-17)24-15-18(21)20-13-6-4-5-7-14-20/h8-11,19H,2-7,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COVYIBMQQUVFDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=CC=C(C=C1)OCC(=O)N2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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